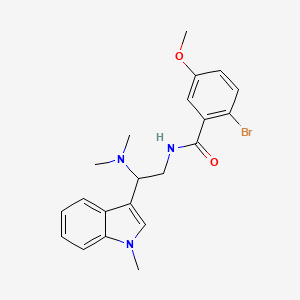

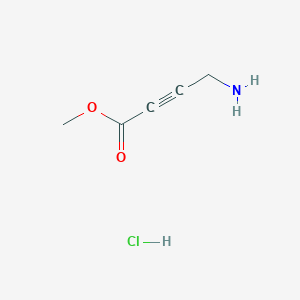

![molecular formula C19H16N2O4 B2989251 N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1251562-25-0](/img/structure/B2989251.png)

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as quinolin-2-ones . These compounds are versatile and have been used in the creation of various pharmaceutical substances .

Synthesis Analysis

The synthesis of similar compounds has been carried out using suitable synthetic routes . For instance, the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, 1 H NMR, 13 C NMR, and Mass spectral data .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For example, the reaction of compound 4b with 4-azido-6-methyl-2-quinolinone 7b in a molar ratio (1:1) without elimination has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield, colorless crystals, melting point, and NMR spectrum data can provide valuable information about its properties .Scientific Research Applications

Synthesis and Biological Activity

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound with potential applications in scientific research due to its unique chemical structure and biological activity. Research has focused on the synthesis and evaluation of similar quinoline and quinazoline derivatives for their cytotoxic activities against various cancer cell lines. For instance, Bu et al. (2001) synthesized a series of quinoline and perimidine derivatives bearing cationic side chains, demonstrating substantial growth delays against colon tumors in mice, highlighting the potential therapeutic applications of these compounds (Bu et al., 2001).

Chemical Synthesis and Modification

The chemical versatility of quinoline derivatives allows for a broad range of synthetic modifications, aiming to enhance their biological efficacy. Chau et al. (1982) and Süsse et al. (1985) explored the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds, offering insights into the structural requirements for biological activity and providing a foundation for further modifications (Chau et al., 1982); (Süsse et al., 1985).

Analytical Applications

Apart from therapeutic applications, quinoline derivatives have been employed in analytical chemistry. For example, Harvey (2000) discussed the use of derivatives for mass spectrometry analysis, demonstrating their utility in enhancing the sensitivity and specificity of mass spectrometric methods (Harvey, 2000).

Antimicrobial Activity

Quinoline and quinazolinone derivatives have shown promising antimicrobial properties. Desai et al. (2011) synthesized a series of quinazolinone and thiazolidinone derivatives with notable in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Desai et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They have been valuable in drug research and development .

Mode of Action

For instance, some 4-hydroxy-2-quinolones have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Biochemical Pathways

For example, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmacokinetics

For instance, 4-hydroxy-2-quinolones have been found to have unique pharmacokinetic properties that make them valuable in drug research and development .

Result of Action

For example, some 4-hydroxy-2-quinolones have been found to have anti-inflammatory properties , while others have shown antitumor activities .

Action Environment

For instance, the heterocyclization of certain compounds under anhydrous conditions has been found to occur exclusively by the pathway of the quinoline ring formation .

properties

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-11-8-18(22)21-14-9-12(6-7-13(11)14)20-19(23)17-10-24-15-4-2-3-5-16(15)25-17/h2-9,17H,10H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQMBQWOIHWQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

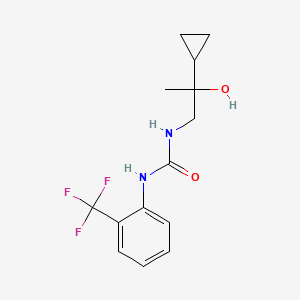

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)

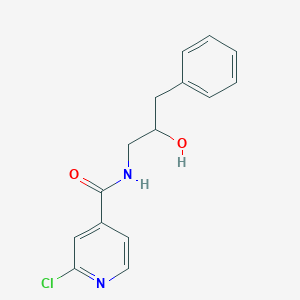

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2989176.png)

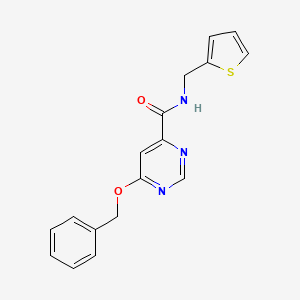

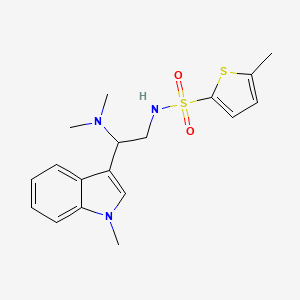

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2989177.png)

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)